

Application Note: Protocol for the Precipitation of Dimercury(I) Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dimercury(I) oxalate	
Cat. No.:	B1630214	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimercury(I) oxalate (Hg₂C₂O₄) is an inorganic compound of mercury notable for its extremely low solubility in water.[1] This property is leveraged in its synthesis via precipitation, a common and efficient method for producing the compound with high purity. The reaction typically involves the combination of an aqueous solution of a soluble mercury(I) salt, such as mercury(I) nitrate, with a solution containing oxalate ions.[1] Due to the high toxicity of all mercury compounds, strict adherence to safety protocols is mandatory throughout the procedure. This document provides a detailed protocol for the controlled precipitation of dimercury(I) oxalate, including reagent preparation, reaction conditions, and product isolation.

Quantitative Data Summary

The physical and chemical properties of **dimercury(I) oxalate** are summarized below. The very low solubility product constant (Ksp) indicates that the precipitation reaction is thermodynamically favorable and proceeds to near completion under the specified conditions.



Property	Value	Reference
Chemical Formula	Hg ₂ C ₂ O ₄	[2]
Molecular Weight	489.2 g/mol	[1]
CAS Number	2949-11-3	[2]
Appearance	Crystalline solid	[3]
Water Solubility	Insoluble	[2][3]
Solubility Product (Ksp)	1.75 × 10 ⁻¹³	[1][4]
Solubility in other media	Slightly soluble in dilute nitric acid	[2][3]

Experimental Protocol

This protocol details the classical precipitation method for synthesizing **dimercury(I) oxalate** from mercury(I) nitrate and oxalic acid.[1]

Materials and Reagents

- Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)
- Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
- Concentrated Nitric Acid (HNO₃)
- Deionized water
- · Acetone (for washing)
- 500 mL Beakers
- Magnetic stirrer and stir bar
- pH meter or pH indicator strips
- Büchner funnel and filter paper (e.g., Whatman No. 42)



- Vacuum flask
- Drying oven or desiccator

Safety Precautions

WARNING: Mercury compounds are highly toxic. Acute or chronic exposure can cause severe health issues. All procedures must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. All mercury-containing waste must be collected and disposed of according to institutional and environmental regulations.

Preparation of Solutions

- 0.1 M Mercury(I) Nitrate Solution:
 - Weigh 28.07 g of Hg₂(NO₃)₂⋅2H₂O.
 - In a 500 mL beaker, dissolve the solid in approximately 400 mL of deionized water.
 - Add 5 mL of concentrated nitric acid to prevent hydrolysis and the formation of basic mercury salts.
 - Dilute with deionized water to a final volume of 500 mL and stir until fully dissolved.
- 0.1 M Oxalic Acid Solution:
 - Weigh 6.30 g of H₂C₂O₄·2H₂O.
 - Dissolve the solid in approximately 400 mL of deionized water in a 500 mL beaker.
 - Dilute with deionized water to a final volume of 500 mL and stir until fully dissolved.

Precipitation Procedure

The stoichiometric reaction is: $Hg_2(NO_3)_2(aq) + H_2C_2O_4(aq) \rightarrow Hg_2C_2O_4(s) + 2HNO_3(aq).$ [1]

 Place a beaker containing a specific volume of the 0.1 M mercury(I) nitrate solution on a magnetic stirrer and begin stirring at a moderate speed.



- Slowly add the 0.1 M oxalic acid solution dropwise. A slight excess (5-10 mol%) of oxalic acid is recommended to ensure the complete precipitation of mercury(I) ions.[1]
- A dense, white precipitate of **dimercury(I)** oxalate will form immediately.[1]
- Monitor the pH of the solution. The optimal pH for maximum precipitation is between 3.0 and 5.0.[1] Adjust with dilute nitric acid if necessary.
- After the addition is complete, allow the mixture to stir for an additional 30 minutes to "digest" the precipitate. This process promotes the formation of larger, more easily filterable crystals.

Isolation and Purification

- Set up a Büchner funnel with filter paper over a vacuum flask.
- Turn off the stirrer and allow the precipitate to settle. Decant the supernatant liquid.
- Transfer the precipitate to the funnel and apply a vacuum to filter.
- Wash the precipitate in the funnel three times with small volumes of deionized water to remove any soluble impurities.
- Wash the precipitate twice with small volumes of acetone to facilitate drying.
- Dry the solid in an oven at a low temperature (e.g., 60-70°C) or in a desiccator under a vacuum until a constant weight is achieved.

Recommended Reaction Parameters



Parameter	Recommended Value	Rationale
Reactant Concentration	0.1 M	Provides a controlled reaction rate and good precipitate morphology.
Stoichiometry	5-10 mol% excess of oxalic acid	Ensures complete conversion of the mercury(I) precursor.[1]
Temperature	Ambient (20-25°C)	The reaction proceeds efficiently at room temperature.
рН	3.0 - 5.0	Maximizes precipitation efficiency and yield.[1]
Stirring Speed	Moderate	Ensures homogeneity without breaking up the forming crystals excessively.
Expected Yield	85-95%	Reflects near-quantitative conversion under optimal pH conditions.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the precipitation protocol.





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Caption: A flowchart of the synthesis of **dimercury(I) oxalate**.

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